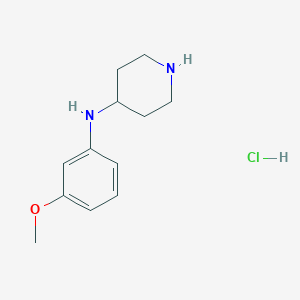
N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl. It is commonly used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrrolidine ring attached to a benzylamine moiety, making it a valuable tool in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride typically involves the following steps:
Formation of N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine: This is achieved by reacting N-methylbenzylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon.
Conversion to Dihydrochloride Salt: The resulting N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine is then treated with hydrochloric acid to form the dihydrochloride salt. This step ensures the compound’s stability and enhances its solubility in aqueous solutions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of N-methylbenzylamine and pyrrolidine are reacted in industrial reactors, with careful control of temperature and pressure to optimize yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Formation of Dihydrochloride Salt: The purified N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine is converted to its dihydrochloride form by treatment with hydrochloric acid, followed by drying and packaging.
化学反应分析
Types of Reactions
N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or benzylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine or pyrrolidine derivatives.
科学研究应用
N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter systems and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-Methyl-N-(4-piperidin-1-ylbenzyl)amine
- N-Methyl-N-(4-morpholin-1-ylbenzyl)amine
- N-Methyl-N-(4-pyrrolidin-1-ylphenethyl)amine
Uniqueness
N-Methyl-N-(4-pyrrolidin-1-ylbenzyl)amine dihydrochloride stands out due to its specific structural features, such as the presence of a pyrrolidine ring and a benzylamine moiety. These features confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14;;/h4-7,13H,2-3,8-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQMHSYUQKWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B8179242.png)




![2-[3-(Trifluoromethyl)benzyl]pyrrolidine HCl](/img/structure/B8179274.png)







